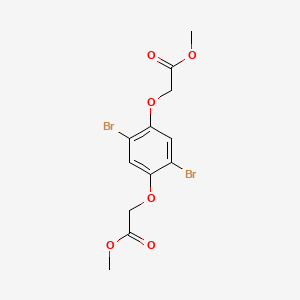

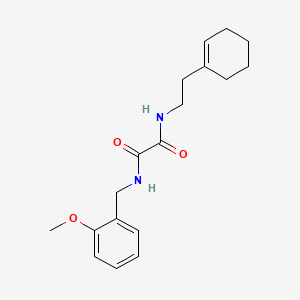

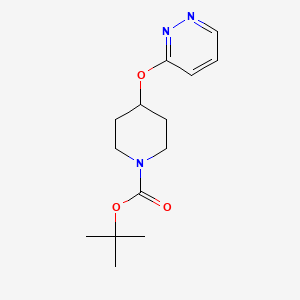

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Reactivity and Structural Analysis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a derivative of oxalamide-based carbene. The synthesis of related oxalamide compounds involves the reaction of vanillyamine with diethyl oxalate in absolute ethanol under reflux, followed by purification steps to obtain crystals suitable for X-ray structure analysis . Although the specific synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is not detailed, it can be inferred that similar synthetic strategies could be employed, with appropriate modifications to the starting materials to introduce the cyclohexenyl and methoxybenzyl substituents.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives has been characterized by X-ray diffraction. For instance, the crystal structure of a related compound, N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, reveals that the unit cell contains two symmetrically independent molecules with significant dihedral angles between the planes of the phenyl rings and the oxalamido bridge . This suggests that the molecular structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide would also exhibit distinct geometric features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of oxalamide-based carbenes has been explored, with findings that treatment with styrene or methylacrylate leads to cyclopropanation products. Additionally, reaction with elemental selenium yields a selenide product, which has been structurally characterized . These reactions demonstrate the potential of oxalamide-based carbenes to participate in diverse chemical transformations, which could be applicable to the compound , depending on the influence of its specific substituents.

Physical and Chemical Properties Analysis

The physical properties of oxalamide derivatives, such as melting points and elemental composition, can be determined through experimental analysis. For example, the melting point of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide was found to be in the range of 212.3-212.6 °C . The chemical properties, such as the formation of hydrogen bonds and the creation of supramolecular networks, are also notable. These hydrogen bonds can link organic molecules into a 2D supramolecular network, which could be relevant to the physical stability and potential applications of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is related to various synthetic and structural studies in organic chemistry. One study details the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing reactions involving cyclohexyl or benzyl isocyanide and semicarbazones. These reactions form Ugi adducts, which then yield pseudopeptidic [1,2,4]triazines, a new class of compounds. The structural characterization of these compounds provides insights into their potential applications in designing novel organic molecules (Sañudo et al., 2006).

Catalytic Activities and Molecular Interactions

Studies have explored the reactivity and catalytic potential of related compounds, such as the investigation of oxalamide-based carbene's reactivity. This research demonstrated the compound's ability to undergo cyclopropanation reactions, showcasing its utility in synthetic chemistry for creating complex molecules. The study also delves into the structural characterization of the resulting products, highlighting the versatility of oxalamide-based carbenes in catalysis (Braun et al., 2012).

Supramolecular Chemistry and Material Science

The synthesis and crystal structure analysis of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide reveal its potential in supramolecular chemistry. The study discusses the compound's ability to form stable structures through hydrogen bonding, indicating its usefulness in designing supramolecular materials with specific properties. The analysis provides a foundation for further exploration of such compounds in material science, particularly in the development of molecular magnets and other functional materials (Zhang et al., 2008).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-23-16-10-6-5-9-15(16)13-20-18(22)17(21)19-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNZEQWZHUDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)

![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)